molecular formula C8H6BrF2NO B8120861 5-Bromo-2,4-difluoro-N-methylbenzamide

5-Bromo-2,4-difluoro-N-methylbenzamide

Cat. No.: B8120861
M. Wt: 250.04 g/mol
InChI Key: CEAINNBZGGZQTP-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoro-N-methylbenzamide is a chemical compound characterized by the presence of a bromine atom, two fluorine atoms, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide typically involves the following steps:

  • Bromination: The starting material, 2,4-difluorobenzamide, undergoes bromination to introduce the bromine atom at the 5-position.

  • Methylation: The brominated compound is then methylated to introduce the N-methyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process involving the use of reagents such as bromine and methyl iodide under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-difluoro-N-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Substitution reactions can occur at the bromine or fluorine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromo-2,4-difluorobenzoic acid.

  • Reduction: 5-Bromo-2,4-difluoro-N-methylbenzylamine.

  • Substitution: 5-Iodo-2,4-difluoro-N-methylbenzamide.

Scientific Research Applications

5-Bromo-2,4-difluoro-N-methylbenzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of halogenated compounds on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

5-Bromo-2,4-difluoro-N-methylbenzamide is similar to other halogenated benzamides, such as 4-Bromo-2,5-difluoro-N-methylbenzamide and 2-Bromo-5-fluoro-N-methylbenzamide. its unique combination of halogen atoms and the N-methyl group sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluoro-N-methylbenzamide

  • 2-Bromo-5-fluoro-N-methylbenzamide

  • 2-Bromo-N-methylbenzamide

This comprehensive overview highlights the significance of 5-Bromo-2,4-difluoro-N-methylbenzamide in various scientific fields and its potential applications

Properties

IUPAC Name

5-bromo-2,4-difluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-12-8(13)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAINNBZGGZQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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